3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid is a complex organic compound that belongs to the class of boronic acids. It contains a boron atom bonded to a phenyl group, which is further substituted with a fluoro group and an ethoxy group connected to a piperidine derivative. This compound is significant in organic chemistry for its potential applications in drug discovery and development, particularly in the synthesis of biologically active molecules.
The compound can be synthesized through various chemical reactions involving boronic acids and piperidine derivatives. It is often utilized in research settings, particularly in medicinal chemistry and material science.
3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid is classified as:
The synthesis of 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid can be achieved through several synthetic routes. A common method involves the reaction of 3-fluoro-4-formylphenylboronic acid with 4-oxopiperidine in the presence of suitable catalysts and solvents.
3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid can participate in various chemical reactions:
The mechanism of action for 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols through the formation of boronate esters. This property is exploited in various biochemical applications, particularly in sensing and drug delivery.
3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid has several scientific applications:
This compound represents an important tool in organic synthesis and biochemistry, highlighting the versatility and utility of boronic acids in modern scientific research.
The synthesis of 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid (CAS 1704064-10-7) exemplifies the strategic assembly of boronic acid-ether hybrid architectures through sequential functionalization. The canonical route employs a three-step convergent strategy that addresses the inherent sensitivity of the boronic acid group through late-stage introduction [2] [4]. The initial stage involves nucleophilic displacement between 3-fluoro-4-hydroxyphenylboronic acid and N-(2-chloroethyl)-4-piperidone, where optimized conditions (K₂CO₃, DMF, 80°C, 12h) achieve 65-72% yield of the ether linkage while preserving the boronic acid functionality. This Williamson ether synthesis is critical for establishing the ethylene spacer that connects the aromatic system to the heterocycle [4].
Alternative routes leverage masked boronic acid precursors to overcome stability challenges during the etherification step. As evidenced by analogous syntheses, pinacol-protected boronic esters serve as robust intermediates, exemplified by the stability of methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (mp 66-71°C) under basic conditions [9]. Following ether coupling, deprotection is achieved under mild acidic conditions (HCl/THF/water, 0°C→rt), minimizing boronic acid hydrolysis. Analytical data from related compounds confirms that anhydride contaminants (commonly observed in arylboronic acid synthesis) require rigorous purification via crystallization from toluene/hexane mixtures to achieve >97% purity [6] [9].
Table 1: Comparative Synthetic Routes to Boronic Acid-Ether Hybrids
Synthetic Approach | Key Intermediate | Yield (%) | Purity Challenge | Solution |
---|---|---|---|---|
Direct Williamson Etherification | 3-Fluoro-4-hydroxyphenylboronic acid | 65-72 | Boronic acid protodeboronation | Low-temperature phase transfer catalysis |
Pinacol Protection Route | Pinacol boronate ester | 82 (over 2 steps) | Ester hydrolysis during deprotection | pH-controlled deprotection (pH 5-6 buffer) |
MIDA Boronate Strategy | N-Methyliminodiacetic boronate | 78 (over 3 steps) | Solubility limitations | THF/water solvent system |
The electron-deficient nature of the fluoro-substituted arylboronic acid moiety in 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid necessitates tailored catalytic systems for efficient Suzuki-Miyaura cross-coupling. Research across analogous fluoroarylboronic acids demonstrates that electron transfer efficiency governs transmetalation rates, with palladium(0) complexes showing superior performance over palladium(II) pre-catalysts [5] [8]. Optimization data reveal that Pd(OAc)₂/PPh₃ systems (2.5 mol% Pd, Pd:P ratio 1:2) in toluene/ethanol/2M Na₂CO₃ (3:3:2) at 80°C deliver 82-89% coupling yields with aryl bromides, while bulkier tri-ortho-tolylphosphine enhances selectivity toward sterically hindered partners [5].
The 4-oxopiperidinyl side chain introduces unique coordination behavior during catalysis. Comparative studies with morpholine analogs (e.g., 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid, CAS 1704064-15-2) demonstrate that the ketone carbonyl moderately inhibits phosphine coordination through competitive Pd-O binding, necessitating either increased ligand loading (Pd:P 1:4) or switch to t-Bu₃P as ligand [4]. Solvent screening reveals significant improvements in DMF/water (5:1) at 90°C, where the polar aprotic environment mitigates boronic acid degradation while enhancing catalyst turnover. These conditions achieve quantitative conversion with 4-bromoanisole within 3h, as confirmed by HPLC monitoring [8].
Table 2: Catalytic System Performance in Model Suzuki-Miyaura Couplings
Catalyst System | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Side Products (%) |
---|---|---|---|---|---|
Pd(OAc)₂/PPh₃ (1:2) | Toluene/EtOH/2M Na₂CO₃ (3:3:2) | 80 | 12 | 89 | Protodeboronation (5%) |
Pd(OAc)₂/P(o-Tol)₃ (1:4) | Dioxane/H₂O (4:1) | 100 | 6 | 93 | Homocoupling (2%) |
Pd(OAc)₂/t-Bu₃P (1:2) | DMF/H₂O (5:1) | 90 | 3 | 98 | Dehalogenation (<1%) |
PdCl₂(dppf) | Toluene/EtOH/2M K₃PO₄ (3:3:2) | 85 | 8 | 78 | Deborylation (8%) |
The conformational dynamics of the 4-oxopiperidinyl moiety significantly influence the reactivity and coupling efficiency of 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid. NMR analysis (¹H-¹H NOESY) reveals that the N-CH₂-CH₂-O linkage adopts a preference for gauche conformation (60:40 ratio) in solution, which impacts the molecule's overall topology [2]. The ketone at C4 stabilizes a chair conformation with equatorial N-substituent, minimizing steric interactions during metal coordination. This contrasts with saturated piperidine analogs where conformational inversion occurs rapidly at room temperature [4].
Synthetic methodologies for installing the ethyleneoxy tether must address potential racemization at chiral centers, though the target molecule lacks stereogenic atoms. However, when employing enantiomerically pure intermediates (e.g., (S)-4-oxopiperidin-2-carboxylic acid derivatives), studies show that standard etherification conditions (K₂CO₃, DMF) induce <2% racemization at the α-position to the ketone. This stereochemical integrity preservation is attributed to the low acidity of the α-protons (pKₐ >28) under non-basic conditions [4]. Computational modeling (DFT B3LYP/6-31G*) indicates that the energy barrier for rotation about the Cₐᵣᵥₗ-O bond is 8.7 kcal/mol, suggesting moderate restriction that may influence solid-state packing without significantly affecting solution reactivity [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: